Thermal Stability in High-Temperature Food Processing: Sodium Phytate vs. EDTA and Synthetic Antioxidants
Thermogravimetric (TG) and differential scanning calorimetry (DSC) analyses reveal a critical thermal stability threshold that differentiates sodium phytate (via its phytic acid form) from commonly used synthetic alternatives. The data show that while antioxidants like citric acid, sodium erythorbate, BHA, BHT, and TBHQ decompose at temperatures below 180 °C, phytic acid and ascorbic acid exhibit a higher thermal resistance, initiating decomposition only between 180 and 200 °C [1]. This thermal profile indicates that sodium phytate is a more robust candidate for applications involving high-temperature processing, such as frying, where common alternatives would degrade and lose their protective function [2].
| Evidence Dimension | Thermal Decomposition Onset Temperature |
|---|---|
| Target Compound Data | Decomposition onset between 180-200 °C (as phytic acid) |
| Comparator Or Baseline | Citric acid, Sodium erythorbate, BHA, BHT, TBHQ |
| Quantified Difference | Decomposition onset at least 0-20 °C higher than comparators (comparators decompose below 180 °C) |
| Conditions | TG/DSC analysis of pure compounds; heating at 180 °C/8 hours for 10 days in canola oil model system |
Why This Matters
This higher thermal stability directly impacts procurement for fried or baked food manufacturing, where sodium phytate offers a functional advantage over cheaper, less heat-stable chelators that would volatilize or degrade during processing.
- [1] Reda SY, Schnitzler E. Evaluation of antioxidants stability by thermal analysis and its protective effect in heated edible vegetable oil. Ciência e Tecnologia de Alimentos. 2011;31(2):475-480. View Source
- [2] Daneluti ALM, Matos JR. Study of thermal behavior of phytic acid. Brazilian Journal of Pharmaceutical Sciences. 2013;49(2):275-283. View Source
